Fast red B salt

Description

Properties

Molecular Formula |

C17H13N3O9S2 |

|---|---|

Molecular Weight |

467.4 g/mol |

IUPAC Name |

2-methoxy-4-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H8O6S2.C7H6N3O3/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-13-7-4-5(10(11)12)2-3-6(7)9-8/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3/q;+1/p-1 |

InChI Key |

AXKAZKNOUOFMLN-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Fast Red B Salt for Researchers and Drug Development Professionals

Introduction: Fast Red B salt is a diazonium salt widely utilized in histochemistry and cytochemistry as a chromogenic substrate for detecting enzyme activity, particularly alkaline and acid phosphatases. Its ability to form a distinctly colored, insoluble precipitate at the site of enzymatic action makes it an invaluable tool for localizing specific enzymes within tissue sections and cell preparations. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its use in enzyme histochemistry.

Chemical Identity and Structure

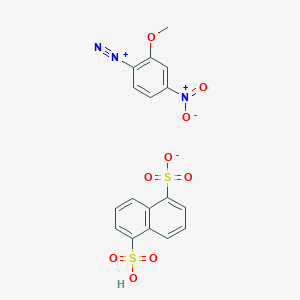

The term "this compound" most commonly refers to the diazonium salt of 2-methoxy-4-nitroaniline. For stability, it is typically supplied as a salt with a counterion, with the 1,5-naphthalenedisulfonate salt being a prevalent form. This guide will focus on this specific and widely used formulation.

The chemical structure of this compound (2-methoxy-4-nitrobenzenediazonium 1,5-naphthalenedisulfonate) consists of the 2-methoxy-4-nitrobenzenediazonium cation and the 1,5-naphthalenedisulfonate anion.[1]

Chemical Structure:

-

Cation: 2-methoxy-4-nitrobenzenediazonium

-

Anion: 1,5-naphthalenedisulfonate

The key reactive component is the diazonium group (-N≡N⁺), which is a potent electrophile that readily reacts with electron-rich compounds, such as naphthol derivatives, in a process known as azo coupling. This reaction is the basis for its use as a chromogenic substrate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound (C.I. 37125) is presented in the table below.

| Property | Value | Reference |

| C.I. Number | 37125 | [2] |

| CAS Number | 49735-71-9 | |

| Molecular Formula | C₁₇H₁₃N₃O₉S₂ | [2] |

| Molecular Weight | 467.43 g/mol | |

| Appearance | Yellow to light brown powder | |

| Solubility in Water | 20% | [2] |

| Solubility in Ethanol | 20% | [2] |

| Absorption Maximum (λmax) of the salt | 375 nm | [2] |

| Absorption Maximum (λmax) of the final azo dye | Approximately 505-540 nm | [3] |

Mechanism of Action in Enzyme Histochemistry

This compound is employed as a chromogen in a two-step enzymatic reaction. The process begins with the enzymatic cleavage of a substrate, which is typically a naphthol derivative linked to a phosphate group (e.g., Naphthol AS-MX phosphate). The target enzyme, such as alkaline phosphatase, hydrolyzes the phosphate ester, liberating a free naphthol compound.

In the second step, the liberated naphthol derivative undergoes an azo coupling reaction with the Fast Red B diazonium salt. This reaction is an electrophilic aromatic substitution, where the diazonium cation acts as the electrophile and the electron-rich naphthol derivative acts as the nucleophile. The result is the formation of a highly colored, insoluble azo dye that precipitates at the site of enzyme activity, allowing for precise microscopic localization.

The overall workflow can be visualized as follows:

Experimental Protocols

Below is a representative protocol for the detection of alkaline phosphatase activity in tissue sections using this compound.

Reagents and Solutions:

-

Tris-HCl Buffer: 0.1 M, pH 8.2-9.2

-

Substrate Solution: Dissolve Naphthol AS-MX phosphate in a small amount of dimethylformamide (DMF) and then dilute to the final concentration (e.g., 0.2 mg/mL) with Tris-HCl buffer.

-

This compound Solution: Dissolve this compound in Tris-HCl buffer to a final concentration of 1 mg/mL. Prepare this solution fresh just before use and protect it from light.

-

Staining Solution: Mix the Substrate Solution and the this compound Solution immediately before application to the tissue sections.

-

Nuclear Counterstain: Mayer's Hematoxylin or Nuclear Fast Red.

-

Aqueous Mounting Medium: Glycerol gelatin or a commercial aqueous mounting medium.

Protocol for Alkaline Phosphatase Staining:

-

Deparaffinization and Rehydration: For paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to distilled water. For frozen sections, air dry and fix as required.

-

Pre-incubation: Rinse the slides in Tris-HCl buffer for 5 minutes.

-

Incubation: Incubate the sections with the freshly prepared Staining Solution at room temperature for 10-30 minutes, or until the desired intensity of color is achieved. Monitor the reaction under a microscope.

-

Washing: Rinse the slides thoroughly with distilled water to stop the reaction.

-

Counterstaining (Optional): Counterstain the nuclei with Mayer's Hematoxylin for 1-2 minutes or Nuclear Fast Red for 5 minutes.

-

Washing: Rinse gently in tap water. If using hematoxylin, "blue" the sections in Scott's tap water substitute or alkaline water.

-

Mounting: Mount the coverslip with an aqueous mounting medium. Do not dehydrate through alcohols and xylene, as the red precipitate is soluble in organic solvents.

Logical Relationships in Staining Optimization

Optimizing the staining protocol involves balancing several factors to achieve strong, specific staining with low background. The following diagram illustrates the key relationships:

References

An In-depth Technical Guide to Fast Red B Salt for Researchers and Drug Development Professionals

Introduction

Fast Red B salt is a diazonium salt widely utilized in biomedical and pharmaceutical research as a chromogenic substrate in enzyme histochemistry and immunohistochemistry. Its primary application lies in the visualization of enzyme activity, most notably alkaline phosphatase (ALP), through an azo coupling reaction. This reaction produces a distinct, insoluble red-colored precipitate at the site of enzymatic activity, enabling precise localization within tissues and cells. This guide provides a comprehensive overview of the technical data, experimental protocols, and underlying chemical principles related to this compound.

It is important for researchers to note that the name "this compound" can refer to several chemical entities with different CAS numbers. The most common forms in a research context are naphthalenedisulfonate salts of the 2-methoxy-4-nitrobenzenediazonium cation. This guide will focus on these compounds, highlighting their properties and applications.

Core Technical Data

The quantitative data for the most common forms of this compound are summarized below. Researchers should verify the specific CAS number of their reagent to ensure accurate application of protocols and interpretation of results.

| Property | This compound (1:1 salt) | This compound (bis-diazonium salt) |

| Synonyms | 2-methoxy-4-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate | Bis(2-methoxy-4-nitrophenyldiazonium) 1,5-naphthalenedisulfonate |

| CAS Number | 49735-71-9 | 61925-55-1[1] |

| Molecular Formula | C₁₇H₁₃N₃O₉S₂ | C₂₄H₁₈N₆O₁₂S₂[1] |

| Molecular Weight | 467.43 g/mol | 646.56 g/mol [1] |

| Appearance | Yellow to tan powder/crystals | Light yellow to brown powder/crystals[1] |

| Solubility | Soluble in water (20%) and ethanol (20%)[2] | Information not readily available, but generally soluble in water. |

| Primary Application | Histochemical demonstration of enzyme activity (e.g., alkaline phosphatase)[2] | Histology, cytology, and biochemical assays[1] |

Underlying Principle: The Azo Coupling Reaction

The utility of this compound in histochemistry is based on the principle of the azo coupling reaction. In this electrophilic aromatic substitution reaction, the diazonium salt (the electrophile) reacts with an electron-rich coupling agent (a nucleophile), such as a naphthol derivative, to form a highly colored and insoluble azo dye.

In a typical alkaline phosphatase assay, the enzyme hydrolyzes a substrate like Naphthol AS-MX phosphate, liberating a free naphthol compound. This liberated naphthol then immediately couples with the this compound present in the solution. The resulting azo dye precipitates at the site of enzyme activity, providing a sharp, red-colored signal.

Experimental Protocols

The following is a generalized protocol for the detection of alkaline phosphatase activity in cell cultures or tissue sections using this compound. Researchers should optimize incubation times and reagent concentrations for their specific experimental system.

Alkaline Phosphatase Staining Protocol for Cell Culture

-

Cell Preparation: Culture cells on coverslips or in culture plates to the desired confluency.

-

Fixation: Aspirate the culture medium and rinse the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Washing: Rinse the fixed cells three times with PBS to remove the fixative.

-

Staining Solution Preparation:

-

Prepare a stock solution of Naphthol AS-MX phosphate (or a similar naphthol substrate) at 10 mg/mL in dimethylformamide.

-

Prepare a stock solution of this compound at 10 mg/mL in 0.1 M Tris-HCl buffer (pH 8.5).

-

Immediately before use, prepare the working staining solution by adding 100 µL of the Naphthol AS-MX phosphate stock and 200 µL of the this compound stock to 10 mL of 0.1 M Tris-HCl buffer (pH 8.5). Mix well.

-

-

Staining: Cover the cells with the freshly prepared staining solution and incubate at room temperature in the dark for 15-60 minutes, or until the desired color intensity is reached.

-

Washing: Aspirate the staining solution and rinse the cells thoroughly with PBS.

-

Counterstaining (Optional): For nuclear visualization, counterstain with a suitable nuclear stain like Mayer's Hematoxylin for 1-2 minutes.

-

Final Washing and Mounting: Rinse with distilled water. If counterstained with hematoxylin, "blue" the stain in a slightly alkaline solution. Mount the coverslips using an aqueous mounting medium.

-

Visualization: Observe under a light microscope. Sites of alkaline phosphatase activity will appear as a bright red precipitate.

Safety and Handling

This compound, like other diazonium salts, should be handled with care. It is classified as a hazardous substance.

-

Health Hazards: May cause skin and eye irritation. Inhalation of dust may irritate the respiratory tract. The toxicological properties have not been fully investigated[3]. Some diazonium salts are unstable and may be explosive under certain conditions[4].

-

Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling[3].

-

Storage: Store in a cool, dry place, tightly sealed, and away from incompatible materials.

Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed safety information.

References

A Technical Guide to the Principle of Fast Red B Salt in Enzyme Histochemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the principles and applications of Fast Red B salt in the field of enzyme histochemistry. It details the underlying chemical reactions, provides comprehensive experimental protocols, and summarizes key quantitative data for the localization of enzymatic activity within tissues and cells.

Core Principle of the Azo Dye Method

Enzyme histochemistry aims to visualize the location of specific enzyme activity within a cellular or tissue context. The use of this compound is a classic example of a simultaneous coupling azo dye method, a technique widely employed for the detection of hydrolytic enzymes.[1][2] The principle relies on a two-stage reaction:

-

Enzymatic Hydrolysis: A specific substrate, typically a derivative of naphthol such as Naphthol AS-MX phosphate, is introduced to the tissue sample.[3] At the site of the target enzyme (e.g., Alkaline or Acid Phosphatase), the substrate is hydrolyzed. This enzymatic cleavage releases an alcohol (the naphthol derivative) and a phosphate group.[2][4]

-

Azo Coupling: The incubation medium also contains a stable diazonium salt, Fast Red B.[5] Fast Red B, chemically known as 2-methoxy-4-nitrobenzenediazonium salt, acts as a coupling agent.[6] The instantly liberated naphthol derivative couples with the Fast Red B diazonium salt.[3] This reaction forms a highly colored, insoluble azo dye precipitate directly at the site of enzyme activity.[5][7] The resulting red-orange deposit provides a precise microscopic visualization of the enzyme's location.[5]

This method's effectiveness stems from the rapid coupling of the liberated naphthol, preventing its diffusion and ensuring sharp localization of the final colored product.

Chemical Reaction Mechanism

The fundamental reaction involves the enzymatic cleavage of a phosphate ester bond, followed by an electrophilic substitution reaction between the resulting naphthol and the diazonium cation of Fast Red B. The stability of the diazonium salt is crucial for the success of the staining procedure.

Caption: Chemical reaction pathway for azo dye formation.

Experimental Protocols

The following are representative protocols for the detection of alkaline and acid phosphatase activity using a Fast Red salt-based azo dye method.

This protocol is adapted from established methods for localizing ALP in leukocytes and other tissues.

-

Sample Preparation: Use snap-frozen tissue sections cut at 10-16 µm in a cryostat or use air-dried blood/bone marrow films.[2]

-

Fixation: Immerse slides in a suitable fixative solution (e.g., 4% paraformaldehyde or an acetone-based fixative) for 30-60 seconds at room temperature (18–26°C).[8]

-

Rinsing: Gently rinse slides in deionized water for 45-60 seconds to remove the fixative. Do not allow the slides to dry.

-

Incubation Solution Preparation: Immediately before use, prepare the incubation medium. For a 50 mL solution:

-

Dissolve the appropriate amount of this compound (or a similar stable diazonium salt like Fast Red Violet LB) in 48 mL of a suitable buffer (e.g., Tris buffer, pH 8.6-9.0).

-

Add 2 mL of Naphthol AS-MX Phosphate Alkaline Solution (0.25% w/v).

-

Mix thoroughly. The solution may be filtered to remove any precipitate.[9]

-

-

Incubation: Incubate the slides in the freshly prepared solution for 15-30 minutes at room temperature (18–26°C), protected from direct light.

-

Post-Incubation Rinse: Rinse slides thoroughly in deionized water for 2 minutes to stop the reaction.

-

Counterstaining (Optional): Stain nuclei by immersing slides in Mayer's Hematoxylin for 5-10 minutes for morphological context. Rinse thoroughly with tap water.

-

Mounting: Coverslip using an aqueous mounting medium, as the final azo dye product is often soluble in alcohol-based clearing agents and permanent mounting media.[9]

This protocol is based on the general principles of azo dye methods for demonstrating acid phosphatases.[4]

-

Sample Preparation: Use snap-frozen tissue sections cut at 10-16 µm in a cryostat.[4]

-

Fixation: Fix sections for 5 minutes at 4°C in a cold fixative, such as Baker's formol-calcium.

-

Rinsing: Wash thoroughly in three changes of cold deionized water.

-

Incubation Solution Preparation: Prepare the incubation medium immediately before use.

-

The substrate solution typically contains Naphthol AS-BI phosphate (or a similar variant) dissolved in a small amount of dimethylformamide and then diluted in an acidic buffer (e.g., 0.1 M Acetate buffer, pH 5.0-5.5).

-

Add this compound to the buffer and mix until dissolved.

-

-

Incubation: Incubate slides for 30-120 minutes at room temperature in a dark place.[4] The optimal time should be determined empirically.

-

Post-Incubation Rinse: Wash slides in three changes of deionized water.[4]

-

Counterstaining (Optional): A light nuclear counterstain with Methyl Green can be used.

-

Dehydration and Mounting: If the specific azo dye formed is resistant to alcohols, slides can be rapidly dehydrated in ascending grades of ethanol, cleared in xylene, and mounted with a synthetic resin.[4] Otherwise, aqueous mounting is required.

General Experimental Workflow

The sequence of steps in a typical enzyme histochemistry experiment using this compound follows a structured workflow designed to preserve enzyme activity while ensuring specific localization.

Caption: Generalized experimental workflow for enzyme histochemistry.

Quantitative Data Summary

The tables below summarize common concentrations and parameters used in protocols involving Fast Red salts and associated reagents.

Table 1: Typical Reagent Concentrations

| Reagent | Concentration | Source / Application |

|---|---|---|

| Naphthol AS-MX Phosphate | 0.25% (w/v) | ALP Staining |

| Naphthol AS-MX Phosphate | 0.1% | ALP Staining[8] |

| Naphthol AS-MX | 0.4 mg/mL | SIGMAFAST™ Tablets (ALP)[9] |

| Fast Red Violet LB Salt | 0.1% | ALP Staining[8] |

| Fast Red TR Salt | 1.0 mg/mL | SIGMAFAST™ Tablets (ALP)[9] |

| Levamisole (Inhibitor) | 0.15 mg/mL (0.6 mM) | SIGMAFAST™ Tablets (ALP)[9][10] |

| Trizma® Buffer | 0.1 M | SIGMAFAST™ Tablets (ALP)[9] |

| Paraformaldehyde (Fixative) | 4% | Cell Fixation[8] |

Table 2: Key Experimental Parameters

| Parameter | Value | Enzyme / Protocol |

|---|---|---|

| Incubation Temperature | 18–26°C (Room Temp.) | Alkaline Phosphatase |

| Incubation Time (ALP) | 10 - 30 minutes | Alkaline Phosphatase[8] |

| Incubation Time (ACP) | 60 - 120 minutes | Acid Phosphatase[4] |

| Fixation Time | 10 minutes (at 4°C) | Alkaline Phosphatase[8] |

| Fixation Time | 30 seconds (at RT) | Alkaline Phosphatase |

| pH (ALP Reaction) | 8.6 | Naphthol AS-MX Phosphate Solution |

| pH (ACP Reaction) | ~5.0 - 6.5 | Acid Phosphatase[1] |

Critical Considerations

-

Reagent Stability: Diazonium salts can be unstable. While Fast Red B is sold as a stabilized salt, solutions should always be prepared fresh and protected from light to prevent degradation.[11]

-

pH Control: Enzyme activity is highly pH-dependent. The pH of the incubation buffer must be optimized for the specific enzyme being targeted (alkaline for ALP, acidic for ACP).[1]

-

Temperature: Reaction rates are sensitive to temperature. Consistent temperature control is necessary for reproducible results. Temperatures above 30°C can lead to marked increases in activity and potential artifacts.

-

Endogenous Enzyme Activity: Tissues may contain endogenous enzymes that can produce false-positive results. For alkaline phosphatase, inhibitors like levamisole can be added to the incubation medium to block most endogenous activity, except for the intestinal and placental isoenzymes.[9]

-

Mounting Media: As previously noted, the final azo dye product is often soluble in organic solvents. Therefore, aqueous mounting media are mandatory for preservation of the stain.[9]

References

- 1. youtube.com [youtube.com]

- 2. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 3. researchgate.net [researchgate.net]

- 4. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 5. stainsfile.com [stainsfile.com]

- 6. 2-Methoxy-4-nitrobenzene-1-diazonium 5-sulfonaphthalene-1-sulfonate | C17H13N3O9S2 | CID 2724075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3hbiomedical.com [3hbiomedical.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. thomassci.com [thomassci.com]

- 11. chemistrystudent.com [chemistrystudent.com]

An In-Depth Technical Guide to the Mechanism of Action of Fast Red B Diazonium Salt

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fast Red B diazonium salt is a well-established histochemical reagent primarily utilized for the visualization of specific cellular components and enzyme activity. Its core mechanism of action is an azo coupling reaction, where the diazonium salt acts as an electrophile, reacting with electron-rich molecules in tissue preparations to form a brightly colored, insoluble azo dye. This guide provides a comprehensive overview of the chemical principles underlying its function, its applications in enzyme histochemistry, particularly for lactase, and available toxicological data. It is important to note that while the qualitative mechanism is well-understood, specific quantitative data regarding its enzymatic interactions, such as inhibition constants or binding affinities, are not extensively documented in publicly available literature. Similarly, its effects on cellular signaling pathways, a key consideration in drug development, have not been a focus of research, as its primary application is as a diagnostic and research stain rather than a therapeutic agent.

Core Mechanism of Action: Electrophilic Aromatic Substitution (Azo Coupling)

The fundamental mechanism of Fast Red B diazonium salt revolves around an electrophilic aromatic substitution reaction known as azo coupling. The diazonium group (-N≡N⁺) is a potent electrophile. When Fast Red B is applied to a tissue sample, it reacts with electron-rich coupling components, such as phenols (like tyrosine residues in proteins) and naphthols, which can be present endogenously or, more commonly, are produced as a result of enzyme activity on a specific substrate.[1] This reaction results in the formation of a stable, intensely colored azo compound (R-N=N-R'), which precipitates at the site of the reaction, allowing for precise microscopic localization.[2][3]

The general reaction can be summarized as follows:

Ar-N≡N⁺ + Nu-Ar' → Ar-N=N-Ar'-Nu + H⁺

Where:

-

Ar-N≡N⁺ is the Fast Red B diazonium cation.

-

Nu-Ar' is the electron-rich coupling partner (e.g., a naphthol product of an enzymatic reaction).

Application in Enzyme Histochemistry

A primary application of Fast Red B is in enzyme histochemistry, where it serves as a capture agent to visualize the location of specific enzyme activity. In this method, the tissue is incubated with a substrate that is hydrolyzed by the target enzyme to release a product that can then couple with Fast Red B.

Lactase Activity Detection

Fast Red B is particularly noted for its use in studies of lactase activity.[4] The general principle involves the enzymatic hydrolysis of a synthetic substrate, such as a naphthyl-β-D-galactopyranoside, by lactase. This reaction releases a naphthol derivative, which immediately couples with Fast Red B present in the incubation medium to form a colored precipitate at the site of lactase activity.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data for Fast Red B, such as enzyme inhibition constants (IC50) or Michaelis-Menten constants (Km) in the context of it acting as an inhibitor or a substrate. Its role is primarily that of a visualizing agent for a reaction product. The concentration of Fast Red B used in histochemical protocols is empirically determined to be sufficient for rapid and complete capture of the enzymatic product.

Table 1: General Properties of Fast Red B Diazonium Salt

| Property | Value | Reference |

| C.I. Number | 37125 | [2][3] |

| Molecular Formula | C₁₇H₁₃N₃O₉S₂ | [3] |

| Molecular Weight | 467.4 g/mol | [3] |

| Appearance | Yellowish to orange powder | [5] |

| Solubility (Aqueous) | 20% | [2] |

| Absorption Maximum | 375 nm | [2] |

Experimental Protocols

General Protocol for Enzyme Histochemistry (e.g., Alkaline Phosphatase)

This protocol illustrates the "simultaneous coupling" method, which is the principle behind the use of Fast Red B.

Materials:

-

Fresh frozen tissue sections (cryostat sections)

-

Fixative (e.g., cold acetone or formaldehyde)

-

Substrate solution (e.g., Naphthol AS-MX Phosphate for alkaline phosphatase)

-

Buffer solution (appropriate pH for the enzyme of interest)

-

Fast Red B diazonium salt

-

Mounting medium

Procedure:

-

Tissue Preparation: Cut fresh frozen tissue sections (5-10 µm) in a cryostat and mount on glass slides.

-

Fixation: Fix the sections in cold acetone or a suitable fixative for a brief period (e.g., 30 seconds to 2 minutes), followed by a rinse in distilled water.

-

Incubation Medium Preparation:

-

Prepare a buffer solution at the optimal pH for the enzyme being assayed.

-

Dissolve the appropriate Naphthol-substrate in a small amount of a suitable solvent (e.g., dimethylformamide) and then add it to the buffer.

-

Immediately before use, dissolve Fast Red B diazonium salt in the substrate-buffer solution. A typical concentration range for diazonium salts is 0.5 to 1 mg/mL.

-

-

Incubation: Cover the tissue sections with the incubation medium and incubate at a controlled temperature (e.g., 37°C) for a period determined by the enzyme activity (typically 15-60 minutes).

-

Washing: Rinse the slides thoroughly in distilled water to stop the reaction.

-

Counterstaining (Optional): Counterstain with a suitable nuclear stain (e.g., Hematoxylin) to visualize cell nuclei.

-

Mounting: Mount the coverslip with an aqueous mounting medium.

Expected Results: Sites of enzyme activity will be marked by a colored precipitate. The intensity of the color is proportional to the enzyme activity.

Interaction with Signaling Pathways

There is no scientific evidence to suggest that Fast Red B diazonium salt has a specific mechanism of action involving the modulation of cellular signaling pathways in the way a therapeutic drug would. Its chemical reactivity is directed towards the formation of an azo dye with specific chemical partners. The resulting precipitate is biologically inert. For drug development professionals, it is crucial to understand that Fast Red B is a tool for visualization and not a modulator of cell function. However, the general class of azo dyes has been studied in the context of toxicology, with some reports suggesting that their metabolic products could have biological effects, including inflammatory responses and oxidative stress, which are linked to various signaling pathways.[6][7] These effects are generally associated with ingestion and metabolic breakdown of azo dyes used as colorants in food and textiles, and are not a direct consequence of the mechanism of action of Fast Red B in histochemical applications.

Toxicology and Safety Considerations

Fast Red B diazonium salt, like other diazonium salts, should be handled with care.

-

Potential for Irritation: It may cause skin and eye irritation upon contact.[5]

-

Explosive Hazard: Diazonium salts, in their dry, solid form, can be unstable and may decompose explosively upon shock, friction, or heating.[4] It is therefore crucial to handle the solid material with appropriate safety precautions and to avoid storing large quantities in a dry state.

-

Toxicity of Azo Dyes: While Fast Red B itself is used in small quantities in a laboratory setting, some azo dyes and their metabolic byproducts (aromatic amines) have been associated with toxic and carcinogenic effects.[8] However, the risk in a histochemical context is considered low due to the small amounts used and the insolubility of the final azo dye precipitate.

References

- 1. Diazonium compound - Wikipedia [en.wikipedia.org]

- 2. stainsfile.com [stainsfile.com]

- 3. 2-Methoxy-4-nitrobenzene-1-diazonium 5-sulfonaphthalene-1-sulfonate | C17H13N3O9S2 | CID 2724075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FAST RED B SALT - Safety Data Sheet [chemicalbook.com]

- 6. probiologists.com [probiologists.com]

- 7. openbiochemistryjournal.com [openbiochemistryjournal.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Solubility and Stability of Fast Red B Salt

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, solubility, and stability of Fast Red B salt. It is intended to serve as a technical resource for professionals in research and development who utilize this compound in their work. The guide includes detailed data, experimental protocols, and visual diagrams to facilitate a deeper understanding of the handling and application of this compound.

Chemical and Physical Properties

This compound is a diazonium salt widely used as a chromogen in histochemical and immunohistochemical staining techniques.[1] It is an organosulfonate salt composed of 2-methoxy-4-nitrobenzene-1-diazonium and 5-sulfonaphthalene-1-sulfonate in a 1:1 ratio.[2] Its primary utility lies in its ability to couple with naphthol derivatives, which are liberated by enzymatic activity, to form a visible, insoluble azo dye at the site of the enzyme.[1][3]

| Property | Value | Reference |

| Synonyms | This compound, Fast red salt B, C.I. 37125, Azoic diazo 5 | [4] |

| Molecular Formula | C₁₇H₁₃N₃O₉S₂ | [2][4] |

| Molecular Weight | 467.4 g/mol | [2][4] |

| Appearance | Yellow to light brown powder | [5] |

| CAS Number | 49735-71-9 | [6] |

| Absorption Maximum (λmax) | 375 nm | [4] |

Solubility Profile

This compound is generally characterized as a water-soluble compound.[7][8] Its solubility in various organic solvents is limited. For practical applications, it is typically dissolved in cold water or aqueous buffers.[7]

| Solvent | Solubility | Reference |

| Water | 20% (w/v) | [4] |

| Ethanol | 20% (w/v) | [4] |

| Acetonitrile | Very slightly soluble (heating may be required) | [9] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [9] |

Stability Characteristics

As a diazonium salt, Fast Red B is susceptible to degradation under certain environmental conditions. Aromatic diazonium salts exhibit relative stability in solution for short periods at low temperatures (0–5 °C) due to resonance stabilization of the diazonium ion.[10] However, they are generally unstable and are often used immediately after preparation.[11]

Key Factors Affecting Stability:

-

Temperature: The compound is sensitive to heat.[8] Aqueous solutions of diazonium salts can undergo hydrolysis to form phenols when warmed.[10] It is recommended to store the solid compound and its solutions in a cool environment.[12][13]

-

Light: this compound is sensitive to light.[8] Exposure to light can catalyze degradation. Therefore, it should be stored in light-resistant containers.

-

Moisture: The compound is sensitive to moisture.[8] It should be stored in a tightly closed container in a dry, well-ventilated area to prevent hydrolysis and decomposition.[12][13]

-

pH: For applications in dyeing, adjusting the pH to around 6.5 with acetic acid is recommended to achieve a brilliant shade and proper depth.[7]

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a general method for determining the equilibrium solubility of this compound in an aqueous buffer.

-

Preparation: Prepare a series of concentrations of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Add an excess amount of this compound to a known volume of the buffer in a sealed container.

-

Agitation: Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Protect the mixture from light.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with the compound).

-

Quantification: Dilute an aliquot of the clear supernatant to a suitable concentration. Determine the concentration of the dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry at its λmax of 375 nm.

-

Calculation: Calculate the solubility in units such as mg/mL or g/100 mL.

Protocol for Stability Testing in Solution

This protocol provides a framework for assessing the stability of this compound in an aqueous solution over time, following general principles of chemical stability testing.[14][15]

-

Solution Preparation: Prepare a solution of this compound of a known concentration in a relevant aqueous buffer.

-

Storage Conditions: Aliquot the solution into multiple sealed, light-protected vials. Store these samples under various conditions as part of a stability study.

-

Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH

-

Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH

-

Refrigerated: 5°C ± 3°C

-

-

Time Points: Designate specific time points for analysis. For accelerated studies, this might be 0, 1, 3, and 6 months.[16] For long-term studies, it could be 0, 3, 6, 9, 12, 18, and 24 months.[16]

-

Analysis: At each time point, analyze the samples for the remaining concentration of intact this compound and the presence of degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically used for this purpose.[17]

-

Data Evaluation: Plot the concentration of this compound versus time for each storage condition. This data can be used to determine the degradation rate and establish a re-test period or shelf-life for the solution.

Visualizations: Workflows and Mechanisms

Azo Coupling Reaction in Histochemistry

The primary application of this compound is in enzyme histochemistry. It acts as a coupling agent that reacts with the product of an enzymatic reaction to form a colored precipitate. The diagram below illustrates this process, commonly used for detecting enzymes like alkaline phosphatase (AP).

Caption: Azo coupling mechanism for enzyme detection.

General Workflow for Chemical Stability Testing

The stability of a chemical compound is assessed through a structured experimental workflow. This involves subjecting the compound to various environmental conditions over time and monitoring for any degradation.

Caption: Workflow for a chemical stability study.

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

-

Handling: Use adequate ventilation to minimize dust generation.[12] Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] Keep away from heat, light, and incompatible substances.[8]

By adhering to these guidelines and understanding the inherent properties of this compound, researchers can ensure its effective and safe use in their laboratory applications.

References

- 1. Fast Red Violet LB | 32348-81-5 | Benchchem [benchchem.com]

- 2. 2-Methoxy-4-nitrobenzene-1-diazonium 5-sulfonaphthalene-1-sulfonate | C17H13N3O9S2 | CID 2724075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3hbiomedical.com [3hbiomedical.com]

- 4. stainsfile.com [stainsfile.com]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. This compound | [vipulorganics.com]

- 8. sdinternational.com [sdinternational.com]

- 9. 49735-71-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. byjus.com [byjus.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. echemi.com [echemi.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. enamine.net [enamine.net]

- 16. japsonline.com [japsonline.com]

- 17. usp.org [usp.org]

The Role of Fast Red B Salt in Biological Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fast Red B salt is a versatile diazonium salt that has become an indispensable tool in various biological research applications, particularly in the fields of histology, cytology, and enzyme histochemistry. Its ability to act as a chromogenic coupling agent allows for the visualization of specific enzyme activities and antigens within tissues and cells, providing critical insights into cellular function and disease pathology. This guide offers a comprehensive overview of the core applications of this compound, detailed experimental protocols, and the underlying biochemical principles.

Core Applications in Biological Research

The primary utility of this compound in biological research lies in its role as a chromogen in enzyme histochemistry and immunohistochemistry (IHC). It is particularly effective for the detection of hydrolytic enzymes, most notably alkaline phosphatase (AP) and acid phosphatase (ACP).[1][2] The fundamental principle involves an enzymatic reaction that liberates a reactive molecule, typically a naphthol derivative, from a substrate. This liberated naphthol then rapidly couples with the this compound, a diazonium compound, to form a brightly colored, insoluble azo dye precipitate at the site of enzyme activity.[1] This localized color deposition allows for the precise microscopic visualization of enzyme or antigen distribution within a biological sample.

Key applications include:

-

Enzyme Histochemistry: Widely used for localizing alkaline and acid phosphatase activity in tissues. This is crucial in various research areas, including bone metabolism studies, where it is used to stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

-

Immunohistochemistry (IHC): When conjugated to a secondary antibody, alkaline phosphatase can be used to detect a primary antibody bound to a specific antigen. This compound, in conjunction with a suitable naphthol substrate, provides a vibrant red stain, indicating the presence and location of the target antigen.[3]

-

Demonstration of Enterochromaffin Cells: this compound is recommended for the visualization of enterochromaffin cells in carcinoid tumors.[4]

Physicochemical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is essential for its effective use and safe handling in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₃N₃O₉S₂ | [5] |

| Molecular Weight | 467.4 g/mol | [5] |

| Appearance | Light yellow to brown powder/crystal | [2] |

| Solubility | Soluble in water | [6] |

| Storage | Store at room temperature | [2] |

| C.I. Number | 37125 | [4] |

Reaction Mechanism and Experimental Workflow

The visualization of enzyme activity using this compound is a two-step process. First, the target enzyme hydrolyzes a specific substrate, and second, the product of this hydrolysis reacts with the this compound.

The general workflow for immunohistochemical staining using an alkaline phosphatase-based detection system with this compound involves several key steps, from tissue preparation to final visualization.

Experimental Protocols

Below are generalized protocols for enzyme histochemistry and immunohistochemistry using this compound. Researchers should optimize these protocols based on the specific tissue, target, and antibodies used.

Alkaline Phosphatase Histochemistry

This protocol is designed for the detection of endogenous alkaline phosphatase activity in frozen tissue sections.

| Step | Procedure | Reagent/Parameter | Incubation Time/Temp | Notes |

| 1. Sectioning | Cut frozen tissue sections. | 5-10 µm thickness | - | Mount on charged slides. |

| 2. Fixation | Fix sections in cold acetone. | Acetone, pre-chilled to -20°C | 10 minutes at -20°C | Air dry briefly after fixation. |

| 3. Rinsing | Rinse slides in buffer. | Tris-buffered saline (TBS), pH 7.6 | 2 x 5 minutes | |

| 4. Substrate Incubation | Incubate sections with the substrate solution. | Naphthol AS-MX phosphate (or similar) and this compound in Tris-HCl buffer (pH 8.2-8.6) | 15-60 minutes at RT | Protect from light. Monitor color development. |

| 5. Rinsing | Stop the reaction by rinsing in buffer. | TBS | 2 x 2 minutes | |

| 6. Counterstaining | Counterstain nuclei. | Mayer's Hematoxylin | 1-2 minutes | Rinse thoroughly with water. |

| 7. Mounting | Mount with an aqueous mounting medium. | - | - | The red precipitate is soluble in organic solvents. |

Immunohistochemistry (IHC) Protocol

This protocol outlines the use of this compound for detecting an antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections using an alkaline phosphatase-labeled secondary antibody.

| Step | Procedure | Reagent/Parameter | Incubation Time/Temp | Notes |

| 1. Deparaffinization & Rehydration | Deparaffinize sections in xylene and rehydrate through graded alcohols to water. | Xylene, Ethanol series (100%, 95%, 70%) | ~20 minutes total | |

| 2. Antigen Retrieval | Perform heat-induced epitope retrieval (HIER). | Citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0) | 20 minutes at 95-100°C | Cool for 20 minutes. |

| 3. Blocking | Block endogenous peroxidases (if necessary) and non-specific protein binding. | 3% H₂O₂ (optional), Protein block (e.g., serum) | 10 min (H₂O₂), 30 min (protein block) at RT | |

| 4. Primary Antibody | Incubate with the primary antibody. | Diluted in antibody diluent | 1 hour at RT or overnight at 4°C | Optimize antibody concentration. |

| 5. Secondary Antibody | Incubate with an alkaline phosphatase-conjugated secondary antibody. | Diluted in antibody diluent | 30-60 minutes at RT | |

| 6. Chromogen Reaction | Incubate with this compound substrate solution. | Naphthol phosphate substrate and this compound solution | 10-30 minutes at RT | Protect from light. |

| 7. Rinsing | Rinse with buffer to stop the reaction. | TBS or PBS | 2 x 5 minutes | |

| 8. Counterstaining | Counterstain with hematoxylin. | Mayer's Hematoxylin | 30 seconds - 2 minutes | |

| 9. Dehydration & Mounting | Dehydrate and mount with a permanent mounting medium if a compatible Fast Red formulation is used, otherwise use an aqueous medium. | Graded alcohols, xylene, permanent mounting medium | - | Check manufacturer's instructions for solvent compatibility. |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is classified as a combustible solid and may cause skin and eye irritation.[7][8] Ingestion and inhalation should be avoided.[8] Always consult the Safety Data Sheet (SDS) before use.[1][9]

Personal Protective Equipment (PPE):

-

Wear safety glasses, gloves, and a lab coat.

-

Use in a well-ventilated area or with a fume hood.

Handling:

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, well-ventilated place.

By following these guidelines and protocols, researchers can effectively and safely utilize this compound to generate high-quality data in their biological investigations.

References

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3hbiomedical.com [3hbiomedical.com]

- 4. stainsfile.com [stainsfile.com]

- 5. 2-Methoxy-4-nitrobenzene-1-diazonium 5-sulfonaphthalene-1-sulfonate | C17H13N3O9S2 | CID 2724075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sdinternational.com [sdinternational.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

Technical Guide: Detection of Enterochromaffin Cells Using Fast Red B Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Enterochromaffin Cells and Serotonin Signaling

Enterochromaffin (EC) cells are specialized enteroendocrine and neuroendocrine cells located within the epithelial lining of the digestive tract.[1] They are the most abundant type of endocrine cell in the gut and are the primary source of the body's serotonin (5-hydroxytryptamine or 5-HT), synthesizing and storing approximately 95% of the total amount.[2][3] This gut-derived serotonin is a critical signaling molecule that regulates a wide array of gastrointestinal functions, including motility, secretion, inflammation, and visceral sensation.[1][4]

EC cells act as sensory transducers, responding to chemical, neurological, and mechanical stimuli within the gut lumen, such as the movement of a food bolus.[1] Upon activation, they release serotonin, which then acts on various receptors in the enteric nervous system (ENS), modulating neuronal signaling and gastrointestinal reflexes.[1] Given their central role in gut physiology, the accurate detection and characterization of EC cells are vital for research into gastrointestinal disorders and the development of novel therapeutics.

One of the classic histochemical methods for identifying EC cells is the azo coupling reaction using a diazonium salt, such as Fast Red B.[5][6] This technique leverages the high concentration of serotonin within EC cells to produce a distinct color reaction, enabling their visualization.

Principle of the Fast Red B Salt Method

The detection of enterochromaffin cells with this compound is based on a histochemical azo coupling reaction.[6][7] Fast Red B is a stable diazonium salt that reacts with the phenolic hydroxyl group of serotonin, which is highly concentrated in the secretory granules of EC cells.[5]

The reaction proceeds as follows:

-

Tissue Preparation : The tissue is fixed to preserve cellular structure and the localization of serotonin.

-

Azo Coupling : In an alkaline environment, the diazonium group of the this compound couples with the indole ring of serotonin.

-

Visualization : This coupling reaction forms a highly colored, insoluble azo dye (typically red-orange to reddish-brown) at the site of serotonin storage.[5] The intensity of the color is proportional to the local concentration of serotonin, allowing for the specific identification of EC cells.

This method provides a robust and cost-effective way to visualize the distribution and number of EC cells within gastrointestinal tissue sections.

Serotonin Synthesis and Release Pathway in EC Cells

Understanding the serotonin pathway within EC cells provides context for the staining method. Serotonin is synthesized from the amino acid L-tryptophan in a two-step enzymatic process.[1] It is then packaged into large dense-core vesicles for storage before being released in a calcium-dependent manner upon cell stimulation.[1][3]

Diagram of Serotonin (5-HT) synthesis and release from an Enterochromaffin (EC) cell.

Experimental Protocol: Fast Red B Staining

This section provides a detailed methodology for the staining of EC cells in paraffin-embedded tissue sections.

Reagents and Solutions

Proper preparation of solutions is critical for successful and reproducible staining.

| Reagent / Solution | Component | Quantity / Concentration | Instructions |

| Fixative | 10% Neutral Buffered Formalin | Standard protocol | |

| Fast Red B Staining Solution | This compound | 1 mg/mL | Dissolve immediately before use. |

| Veronal Acetate Buffer (or Phosphate Buffer) | Adjust to pH 9.0 - 9.2 | ||

| Nuclear Counterstain | Mayer's Hematoxylin or 0.1% Nuclear Fast Red | Commercially available or prepared in-house.[8][9][10] | |

| Dehydration Series | Ethanol | 70%, 95%, 100% (Absolute) | |

| Clearing Agent | Xylene or Xylene Substitute | ||

| Mounting Medium | Resin-based (e.g., DPX) |

Staining Workflow

The following diagram illustrates the key steps in the Fast Red B staining protocol.

Experimental workflow for Fast Red B staining of enterochromaffin cells.

Detailed Staining Procedure

-

Deparaffinization and Rehydration :

-

Immerse slides in three changes of xylene for 3-5 minutes each.

-

Hydrate through two changes each of 100% and 95% ethyl alcohol.[11]

-

Rinse well with distilled water.

-

-

Azo Coupling Reaction :

-

Prepare the Fast Red B staining solution immediately before use by dissolving 1 mg/mL of this compound in a pH 9.0-9.2 buffer.

-

Incubate the slides in this solution for 30-60 seconds. The time may need optimization depending on tissue type and fixation.

-

-

Washing :

-

Rinse the slides thoroughly in several changes of distilled water to stop the reaction and remove excess reagent.

-

-

Counterstaining :

-

Dehydration, Clearing, and Mounting :

-

Dehydrate the sections through an ascending series of ethyl alcohols (e.g., 95%, 100%).

-

Clear in three changes of xylene.

-

Mount the coverslip with a compatible resinous mounting medium.

-

Expected Results

-

Enterochromaffin Cells : Cytoplasmic granules will be stained a distinct red-orange or reddish-brown.

-

Cell Nuclei : Stained blue or red, depending on the counterstain used.

-

Background : Should remain relatively unstained or show a light pinkish hue.

Data Interpretation and Considerations

Logical Relationship: Staining Outcome

The success of the Fast Red B method relies on the specific chemical reaction between the diazonium salt and serotonin. The following diagram outlines the logical dependencies for achieving a positive result.

Logical dependencies for successful staining of EC cells with this compound.

Advantages and Limitations

| Advantages | Limitations |

| Cost-Effective : Reagents are relatively inexpensive compared to immunohistochemical antibodies. | Lower Specificity : Can potentially react with other phenolic compounds, although serotonin is the primary target in the gut epithelium.[7] |

| Rapid Protocol : The staining procedure is quick to perform. | Lower Sensitivity : May not detect cells with low concentrations of serotonin as effectively as modern immunocytochemical techniques.[12] |

| Robust Staining : Produces a strong, easily identifiable color reaction. | Reagent Stability : The diazonium salt solution is not stable and must be prepared fresh for each use. |

| Good for Screening : Excellent for initial screening of tissue to determine the general distribution and abundance of EC cells. | Fixation Sensitive : The intensity of the reaction can be influenced by the type and duration of fixation. |

Conclusion

The this compound method is a valuable and classic histochemical technique for the detection of enterochromaffin cells. While modern immunohistochemical methods offer higher specificity and sensitivity, the Fast Red B protocol provides a rapid, cost-effective, and reliable means for visualizing the primary source of gut serotonin. Its utility is particularly evident in large-scale screening studies and for laboratories where advanced immunology resources may be limited. A thorough understanding of its principles and adherence to a well-defined protocol are essential for obtaining high-quality, interpretable results in the study of gastrointestinal physiology and pathology.

References

- 1. Enterochromaffin cell - Wikipedia [en.wikipedia.org]

- 2. Heterogeneity of enterochromaffin cells within the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of unique release kinetics of serotonin from guinea-pig and human enterochromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanosensory Signaling in Enterochromaffin Cells and 5-HT Release: Potential Implications for Gut Inflammation [frontiersin.org]

- 5. stainsfile.com [stainsfile.com]

- 6. Letter: Azo coupling of indole-reactive enterochromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histochemical azo coupling reactions. A catecholamine in enterochromaffin cells in place of or in addition to 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. store.sangon.com [store.sangon.com]

- 9. store.sangon.com [store.sangon.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. newcomersupply.com [newcomersupply.com]

- 12. Identification and characterization of enterochromaffin cells with different staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chromogenic Reaction of Fast Red B

For researchers, scientists, and drug development professionals, the selection of an appropriate visualization system is paramount for accurate and reliable results in immunoassays. Fast Red B and its related salts are widely utilized components of a robust chromogenic substrate system for detecting alkaline phosphatase (AP) activity. This guide provides a detailed examination of the core reaction, quantitative data, experimental protocols, and key applications of the Fast Red B system.

Core Reaction Mechanism

The Fast Red chromogenic reaction is a two-step enzymatic and chemical process. It is not a direct reaction with Fast Red B salt itself, but a coupled reaction involving an enzyme, a substrate, and a coupling agent (the diazonium salt, such as Fast Red B or Fast Red TR).

-

Enzymatic Hydrolysis : The process begins with the enzyme alkaline phosphatase (AP), which is typically conjugated to a secondary antibody in immunoassays. AP catalyzes the hydrolysis of a phosphate ester substrate, most commonly Naphthol AS-MX phosphate.[1][2] This enzymatic cleavage removes the phosphate group, yielding a free naphthol compound (3-Hydroxy-2-naphthoic acid 2,4-dimethylanilide).[3][4]

-

Azo Coupling : The resulting naphthol compound immediately couples with a diazonium salt present in the solution, such as Fast Red TR (4-Chloro-2-methylbenzenediazonium) or Fast Red B.[3][4] This coupling reaction forms a highly colored, insoluble azo dye precipitate at the site of the enzymatic activity.[1] This precipitate is typically a vibrant red or fuchsia color, allowing for clear visualization under brightfield microscopy.[1][5][6] Some formulations of the final precipitate also exhibit fluorescence, enabling detection with fluorescence microscopy.[3]

Data Presentation

Quantitative data for the components and product of the Fast Red B system are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Common Name | This compound | [7] |

| C.I. Name | Azoic Diazo No. 5 | [7] |

| C.I. Number | 37125 | [7] |

| Chemical Formula | C₁₇H₁₃N₃O₉S₂ | [7][8] |

| Molecular Weight | 467.4 g/mol | [7][8] |

| Appearance | Yellow solid | [7] |

| Aqueous Solubility | 20% | [7] |

| Ethanol Solubility | 20% | [7] |

| Absorption Max (λmax) | 375 nm |[7] |

Table 2: Properties of the Final Chromogenic Product

| Property | Description | Reference(s) |

|---|---|---|

| Precipitate Color | Bright Red / Pink / Fuchsia | [1][2][9] |

| Microscopy | Brightfield, Spectral Imaging, Fluorescence | [1][3] |

| Absorption Max (λmax) | ~510 nm | [3] |

| Molar Extinction Coeff. (ε) | 4.7 mM⁻¹ cm⁻¹ at 510 nm | [3] |

| Solubility | Traditionally soluble in alcohol (requires aqueous mounting). Modern formulations can be insoluble in organic solvents (allowing permanent mounting). |[1][2][4][9][10] |

Table 3: Example Composition of a Working Substrate Solution (Based on SIGMAFAST™ Fast Red TR/Naphthol AS-MX Tablets)

| Component | Concentration | Purpose | Reference(s) |

|---|---|---|---|

| Fast Red TR | 1.0 mg/mL | Diazonium salt for azo coupling | [4] |

| Naphthol AS-MX Phosphate | 0.4 mg/mL | AP substrate | [4] |

| Levamisole | 0.15 mg/mL | Inhibitor of endogenous AP activity | [4] |

| Trizma® Buffer | 0.1 M | Provides optimal pH for the enzymatic reaction |[4] |

Experimental Principles and Protocols

Fast Red B is predominantly used in immunoassays like immunohistochemistry (IHC) and Western blotting (WB) to visualize the location of a target antigen.[5] The principle relies on the high specificity of antibody-antigen binding and the catalytic amplification provided by the enzyme.

This protocol provides a generalized workflow. Optimal incubation times, dilutions, and temperatures should be determined empirically for each specific antibody and tissue type.

A. Slide Preparation

-

Deparaffinization and Rehydration :

-

Antigen Retrieval :

-

This step is crucial for unmasking epitopes concealed by formalin fixation. Heat-Induced Epitope Retrieval (HIER) is common.

-

Immerse slides in a suitable antigen retrieval buffer (e.g., EDTA buffer, pH 8.0).[11]

-

Heat the solution using a microwave, pressure cooker, or water bath according to established lab protocols (e.g., microwave at high power for 4-8 minutes).[11]

-

Allow slides to cool to room temperature in the buffer.

-

-

Inactivation of Endogenous Enzymes :

-

To prevent background staining from endogenous alkaline phosphatase, incubate sections with an inhibitor like Levamisole.[4] This is often included in commercial Fast Red kits. If not, incubate with a levamisole-containing buffer for 10-15 minutes.

-

Rinse slides in wash buffer (e.g., PBS or TBS).

-

B. Immunostaining

-

Blocking :

-

Carefully wipe excess buffer from around the tissue section.

-

Apply a protein blocking solution (e.g., 5% normal goat serum in PBS) and incubate in a humidified chamber for at least 30 minutes to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation :

-

Drain the blocking solution (do not rinse).

-

Apply the primary antibody, diluted to its optimal concentration in antibody diluent.

-

Incubate in a humidified chamber for 1 hour at room temperature or overnight at 4°C.

-

Rinse slides gently with wash buffer and then wash for 5 minutes in a buffer bath.

-

-

Secondary Antibody Incubation :

-

Apply the alkaline phosphatase-conjugated secondary antibody.

-

Incubate in a humidified chamber for 30-60 minutes at room temperature.

-

Rinse and wash as in the previous step.

-

C. Chromogen Development and Visualization

-

Working Solution Preparation :

-

Prepare the Fast Red working solution immediately before use, as it is unstable.[2]

-

If using tablets (e.g., SIGMAFAST™), dissolve one Fast Red TR/Naphthol AS-MX tablet and one buffer tablet in the specified volume of deionized water (e.g., 10 mL).[4] Mix until fully dissolved.[4]

-

If using a kit with separate components, mix the Fast Red chromogen and substrate buffer according to the manufacturer's instructions.[12]

-

-

Chromogen Application :

-

Counterstaining :

-

Apply a suitable counterstain for contrast, such as Mayer's hematoxylin.

-

Rinse thoroughly with tap water.

-

-

Mounting :

-

Crucial Step : If using a traditional Fast Red formulation, the red precipitate is soluble in organic solvents.[2][4] DO NOT dehydrate the slides through an alcohol series.[12]

-

Mount directly from water using an aqueous mounting medium.[1][2]

-

If using a modern "permanent" Fast Red formulation, follow the manufacturer's instructions, which may permit dehydration and mounting with permanent media.[9][10]

-

References

- 1. AP Chromogen for IHC - Fast Red Clinisciences [clinisciences.com]

- 2. biomeda.com [biomeda.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. biocompare.com [biocompare.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. stainsfile.com [stainsfile.com]

- 8. 2-Methoxy-4-nitrobenzene-1-diazonium 5-sulfonaphthalene-1-sulfonate | C17H13N3O9S2 | CID 2724075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. biocare.net [biocare.net]

- 11. bosterbio.com [bosterbio.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Fast Red B Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fast Red B salt is a versatile diazonium compound widely employed as a chromogenic substrate in various biochemical and histological applications. Its ability to form a distinctively colored precipitate at the site of enzymatic activity makes it an invaluable tool for the visualization and localization of specific targets within biological samples. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its common forms, the 1,5-naphthalenedisulfonate and hemi(zinc chloride) salts. Detailed experimental protocols for the determination of its key characteristics are presented, alongside a discussion of its stability, reactivity, and mechanism of action in enzymatic assays.

Chemical Identification and Physical Properties

This compound is a stabilized diazonium salt, a class of organic compounds with the general formula R-N₂⁺X⁻. The stability of the diazonium cation is significantly influenced by the counterion (X⁻), leading to different salt forms with distinct properties. The two most prevalent forms in research and diagnostics are the 1,5-naphthalenedisulfonate salt and the hemi(zinc chloride) salt.

Table 1: Physical and Chemical Properties of Common Forms of this compound

| Property | This compound (General) | Fast Red B 1,5-naphthalenedisulfonate Salt | Fast Red B hemi(zinc chloride) Salt |

| Synonyms | Azoic Diazo No. 5, Fast Red Salt B | Bis(2-methoxy-4-nitrophenyldiazonium) 1,5-naphthalenedisulfonate | 2-methoxy-4-nitrobenzenediazonium chloride hemi(zinc chloride) salt |

| CAS Number | 49735-71-9[1] | 61925-55-1[2][3] | 56315-29-8 |

| Molecular Formula | C₁₇H₁₃N₃O₉S₂[4][5] | C₂₄H₁₈N₆O₁₂S₂[2][3] | C₁₄H₁₂Cl₄N₆O₆Zn[6] |

| Molecular Weight | 467.43 g/mol [1] | 646.56 g/mol [2][3] | 567.47 g/mol [6] |

| Appearance | Yellow to pale-orange powder[5] | Light yellow to brown powder/crystal[2] | Off-white powder |

| Solubility in Water | 20%[5] | Soluble | Soluble |

| Solubility in Ethanol | 20%[5] | Not specified | Not specified |

| Absorption Maximum (λmax) | 375 nm[5] | Not specified | Not specified |

| Melting Point | Not available | Not available[7] | Not available |

| Storage Temperature | -20°C[6] | Room Temperature[2] | -20°C |

Stability and Reactivity

Aromatic diazonium salts like Fast Red B are generally more stable than their aliphatic counterparts due to the delocalization of the positive charge over the benzene ring through resonance.[8] However, they are still sensitive to several environmental factors:

-

Light, Heat, and Moisture: Diazonium salts are susceptible to degradation upon exposure to light, heat, and moisture.[9] It is recommended to store them in a cool, dark, and dry place. The hemi(zinc chloride) and 1,5-naphthalenedisulfonate salts are stabilized forms designed to improve shelf life and handling safety.

-

pH: The stability of diazonium salt solutions is pH-dependent. In alkaline, neutral, or mildly acidic conditions, they are prone to coupling reactions.[10]

-

Reactivity: The primary reaction of interest for this compound is its coupling with electron-rich compounds, such as phenols and naphthols, to form intensely colored azo dyes.[9] This reaction is the basis for its use as a chromogen.

Mechanism of Action in Enzymatic Assays

This compound is a key component in chromogenic detection systems, particularly for enzymes like alkaline phosphatase (AP) and acid phosphatase. The underlying principle is an enzyme-catalyzed hydrolysis reaction followed by an azo coupling reaction.

The general mechanism can be outlined as follows:

-

Enzymatic Cleavage: An enzyme-specific substrate, such as a naphthol phosphate derivative, is hydrolyzed by the target enzyme (e.g., alkaline phosphatase). This reaction releases a free naphthol compound.

-

Azo Coupling: The liberated naphthol then rapidly couples with the diazonium cation of this compound present in the solution.

-

Precipitate Formation: This coupling reaction forms an insoluble, brightly colored azo dye precipitate at the site of enzymatic activity. The colored product can then be visualized by light microscopy.

Experimental Protocols

Determination of Melting Point

The melting point of diazonium salts can be challenging to determine due to their thermal instability and tendency to decompose upon heating. A standard capillary melting point apparatus can be used with caution.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected decomposition temperature.

-

Observation: The temperature at which the substance is observed to decompose (e.g., changes color, effervesces) is recorded as the decomposition point, which is often reported in lieu of a true melting point for such compounds. It is crucial to note that some diazonium salts may detonate upon heating, and appropriate safety precautions must be taken.

Determination of Aqueous Solubility

The shake-flask method is a common technique to determine the equilibrium solubility of a substance.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Analysis: A known volume of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/100 mL).

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the absorption maximum (λmax) and for quantitative analysis of this compound solutions.

Methodology:

-

Solvent Selection: A suitable solvent in which the salt is soluble and that is transparent in the UV-Vis region of interest is chosen (e.g., deionized water, ethanol).

-

Solution Preparation: A dilute solution of this compound of known concentration is prepared.

-

Spectral Scan: The UV-Vis spectrum of the solution is recorded over a relevant wavelength range (e.g., 200-600 nm) using a spectrophotometer, with the pure solvent used as a blank.

-

Determination of λmax: The wavelength at which the maximum absorbance occurs is identified as λmax. For Fast Red B, this is reported to be around 375 nm.[5]

-

Quantitative Analysis: For concentration determination, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve, following the Beer-Lambert law.

Application in Immunohistochemistry (IHC)

This compound is a widely used chromogen in IHC for the detection of antigens, typically in conjunction with an alkaline phosphatase-conjugated secondary antibody.

Brief Protocol Outline:

-

Tissue Preparation: The tissue sample is fixed, embedded in paraffin, and sectioned. The sections are then deparaffinized and rehydrated.

-

Antigen Retrieval: This step is performed to unmask the antigenic epitopes.

-

Blocking: Non-specific binding sites are blocked using a suitable blocking agent.

-

Primary Antibody Incubation: The primary antibody, specific to the target antigen, is applied.

-

Secondary Antibody Incubation: An alkaline phosphatase (AP)-conjugated secondary antibody that binds to the primary antibody is added.

-

Chromogenic Detection: A solution containing this compound and a naphthol phosphate substrate is applied. The AP enzyme on the secondary antibody catalyzes the formation of a red precipitate.[12]

-

Counterstaining, Dehydration, and Mounting: The section is counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted for microscopic examination.

Safety and Handling

This compound, like other diazonium compounds, should be handled with care. It is advisable to consult the specific Safety Data Sheet (SDS) for the particular salt form being used. General safety precautions include:

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Handling in a well-ventilated area.

-

Storing away from heat, light, and incompatible materials.

Conclusion

This compound is a crucial reagent in cell biology and diagnostics, valued for its role as a reliable chromogen. Understanding its physical and chemical properties, including the distinctions between its common salt forms, is essential for its proper handling, storage, and effective application in experimental protocols. The methodologies outlined in this guide provide a framework for the characterization and utilization of this compound in a research setting.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 2-Methoxy-4-nitrobenzene-1-diazonium 5-sulfonaphthalene-1-sulfonate | C17H13N3O9S2 | CID 2724075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. stainsfile.com [stainsfile.com]

- 6. Page loading... [guidechem.com]

- 7. experimtsupplyshop.com [experimtsupplyshop.com]

- 8. The stability of benzene diazonium salts is because class 11 chemistry CBSE [vedantu.com]

- 9. This compound | [vipulorganics.com]

- 10. lkouniv.ac.in [lkouniv.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. biocompare.com [biocompare.com]

Technical Guide: Storage and Light Sensitivity of Fast Red B Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the storage, handling, and stability of Fast Red B salt, a diazonium compound widely used in histochemical and biochemical assays. Understanding its sensitivity to environmental factors such as light, temperature, and moisture is critical for ensuring its efficacy and obtaining reliable experimental results.

Storage and Handling

Proper storage and handling of this compound are paramount to maintain its chemical integrity.

Storage Conditions: this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] The container must be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2][3][4] It is advisable to store it away from incompatible substances, particularly oxidizing agents, as these can lead to rapid decomposition.[2][3] For long-term storage, refrigeration at 2-8°C is recommended.[5]

Handling Precautions: When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn to avoid skin and eye contact.[1][2][3][4] Handling should be performed in a well-ventilated area or under a fume hood to minimize inhalation of any dust particles.[1][3][4] It is crucial to avoid generating dust and to use non-sparking tools, as diazonium salts can be explosive in a dry state.[1][6]

Stability Profile

This compound, like other diazonium salts, is an inherently unstable compound. Its instability is primarily due to the diazonium group's propensity to decompose, releasing nitrogen gas, which is a thermodynamically very stable molecule.[7][8] This decomposition can be accelerated by several environmental factors.

Light Sensitivity: this compound is sensitive to light.[9] Exposure to light, particularly UV radiation, can induce photochemical decomposition, leading to a loss of reactivity and the formation of degradation products.[10] Therefore, it is essential to store the compound in opaque or amber containers and to minimize its exposure to light during experimental procedures.

Thermal Sensitivity: The compound is also sensitive to heat.[9] Elevated temperatures can significantly increase the rate of thermal decomposition. It is recommended that diazonium salts be kept at low temperatures (below 5°C) during their preparation and use to prevent decomposition.[10][11]

Moisture Sensitivity: this compound is hygroscopic and sensitive to moisture.[9][11] The presence of water can facilitate hydrolytic decomposition pathways.

Quantitative Stability Data

| Condition | Parameter | Specification (Illustrative) |

| Storage | Recommended Temperature | 2-8°C |

| Shelf Life (at 2-8°C, unopened) | ~12 months | |

| Light Exposure | Wavelength Sensitivity | UV and visible light |

| (Solid State) | Degradation after 1.2 million lux hours | >10% loss of potency |

| Thermal Stress | Temperature | % Degradation (Illustrative) |

| (Solid State) | 40°C for 24 hours | 5-10% |

| 60°C for 24 hours | >20% | |

| Humidity | Relative Humidity (RH) | % Degradation (Illustrative) |

| (Solid State, 25°C) | 75% RH for 7 days | 15-25% |

Experimental Protocols

Photostability Testing of this compound (Solid State)

This protocol is adapted from the ICH Q1B guidelines for photostability testing of new drug substances.[12]

Objective: To assess the intrinsic photostability of solid this compound.

Materials:

-

This compound

-

Calibrated photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

-

Quartz sample holders

-

Aluminum foil

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector for quantification

Methodology:

-

Sample Preparation:

-

Accurately weigh a sufficient amount of this compound and spread it as a thin layer (not more than 3 mm deep) in a chemically inert and transparent container (e.g., quartz dish).

-

Prepare a "dark control" sample by wrapping an identical sample container completely in aluminum foil.

-

-

Exposure:

-

Place the sample and the dark control in the photostability chamber.

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[12]

-

Monitor and control the temperature within the chamber to minimize the effect of thermal degradation.

-

-

Analysis:

-

At the end of the exposure period, retrieve both the exposed and the dark control samples.

-

Prepare solutions of known concentrations from both samples.

-

Analyze the solutions by a validated stability-indicating HPLC method to determine the potency of this compound and to detect and quantify any degradation products.

-

Compare the results of the exposed sample to the dark control to assess the extent of photodegradation.

-

Thermal Stability Assessment of this compound (Solid State)

Objective: To evaluate the effect of elevated temperature on the stability of solid this compound.

Materials:

-

This compound

-

Temperature-controlled oven

-

Glass vials with airtight seals

-

Analytical balance

-

HPLC system with a UV detector

Methodology:

-

Sample Preparation:

-

Accurately weigh equal amounts of this compound into several glass vials.

-

Seal the vials to prevent exposure to moisture.